molecular formula C12H13BrO2 B8447732 2-bromo-7-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

2-bromo-7-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8447732
M. Wt: 269.13 g/mol
InChI Key: VJHZXKHIECMWJL-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

To the cold (−10° C.) solution of 7-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one (8.3 g, 0.04 mol) in methanol (20 mL), the solution of bromine (2.3 mL, 0.04 mol) in methanol (10 mL) was added dropwise and the mixture was stirred for 2 h while allowing the temperature to rise to room temperature. Methanol was evaporated in vacuo and the mixture was diluted with ethyl acetate and washed with aqueous sodium thiosulphate solution followed by saturated sodium bicarbonate, brine and dried. Evaporation of the solvent gave 2-bromo-7-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one as an off-white solid, 10 g, which was used as such in step 2. MS m/z 271 (M+2).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[C:5]([CH3:14])[CH:4]=1.[Br:15]Br>CO>[Br:15][CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH3:14])[C:10]1=[O:13]

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=CC(=C2CCCC(C2=C1)=O)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium thiosulphate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1C(C2=CC(=CC(=C2CC1)C)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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